molecular formula C24H31N3O4 B2787191 N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE CAS No. 850923-79-4

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B2787191
CAS No.: 850923-79-4
M. Wt: 425.529
InChI Key: GIZUFVPCKNYKFM-UHFFFAOYSA-N
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Description

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, with its unique structural components, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production .

Mechanism of Action

The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with various molecular targets:

Properties

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-5-6-14-27-19-11-8-7-10-18(19)26-22(27)12-9-13-25-24(28)17-15-20(29-2)23(31-4)21(16-17)30-3/h7-8,10-11,15-16H,5-6,9,12-14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZUFVPCKNYKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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